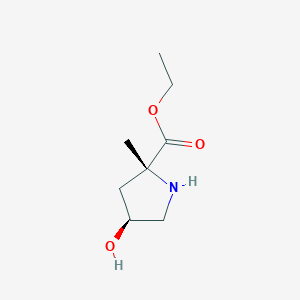
(2R,4S)-Ethyl 4-hydroxy-2-methylpyrrolidine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,4S)-Ethyl 4-hydroxy-2-methylpyrrolidine-2-carboxylate: is a synthetic derivative of D-Proline, an isomer of the naturally occurring amino acid L-Proline. This compound is characterized by the presence of a hydroxyl group at the 4th position and a methyl group at the 2nd position, with an ethyl ester functional group. The molecular formula is C8H15NO3, and it has a molecular weight of 173.21 g/mol .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2R,4S)-Ethyl 4-hydroxy-2-methylpyrrolidine-2-carboxylate typically involves the esterification of D-Proline derivatives. One common method is the reaction of D-Proline with ethanol in the presence of an acid catalyst to form the ethyl ester. The hydroxyl and methyl groups are introduced through subsequent reactions involving selective hydroxylation and methylation.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity, often involving the use of advanced catalysts and purification techniques.
化学反应分析
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The ester functional group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Acid catalysts like sulfuric acid (H2SO4) or base catalysts like sodium hydroxide (NaOH) are employed.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of various esters or ethers.
科学研究应用
Chemistry:
- Used as a chiral building block in the synthesis of complex organic molecules.
- Employed in the development of chiral ligands for asymmetric synthesis .
Biology:
- Studied for its role in protein synthesis and structure.
- Investigated for its potential in modulating enzyme activity and protein interactions .
Medicine:
- Explored for its therapeutic potential in treating conditions related to collagen synthesis and repair.
- Investigated for its role in drug delivery systems due to its ester functional group .
Industry:
- Utilized in the production of pharmaceuticals and fine chemicals.
- Employed in the synthesis of specialty polymers and materials .
作用机制
The mechanism of action of (2R,4S)-Ethyl 4-hydroxy-2-methylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and ester functional groups play a crucial role in its binding affinity and specificity. The compound can modulate enzyme activity by acting as a substrate or inhibitor, influencing various biochemical pathways .
相似化合物的比较
L-Proline: A naturally occurring amino acid with similar structural features but different stereochemistry.
D-Proline, 4-hydroxy-, methyl ester hydrochloride: A similar compound with a methyl ester instead of an ethyl ester.
Uniqueness:
- The presence of the ethyl ester functional group in (2R,4S)-Ethyl 4-hydroxy-2-methylpyrrolidine-2-carboxylate provides unique chemical properties, such as increased lipophilicity and altered reactivity.
- The specific stereochemistry of the compound influences its biological activity and interactions with molecular targets .
属性
CAS 编号 |
142824-25-7 |
|---|---|
分子式 |
C8H15NO3 |
分子量 |
173.21 g/mol |
IUPAC 名称 |
ethyl (2R,4S)-4-hydroxy-2-methylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C8H15NO3/c1-3-12-7(11)8(2)4-6(10)5-9-8/h6,9-10H,3-5H2,1-2H3/t6-,8+/m0/s1 |
InChI 键 |
QPRZIQFJSBJYIU-POYBYMJQSA-N |
SMILES |
CCOC(=O)C1(CC(CN1)O)C |
手性 SMILES |
CCOC(=O)[C@]1(C[C@@H](CN1)O)C |
规范 SMILES |
CCOC(=O)C1(CC(CN1)O)C |
同义词 |
D-Proline, 4-hydroxy-2-methyl-, ethyl ester, trans- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















